molecular formula C15H25N3O B1385174 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide CAS No. 1040693-66-0

3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide

Cat. No.: B1385174
CAS No.: 1040693-66-0
M. Wt: 263.38 g/mol
InChI Key: HKWUGQCOGUIRBI-UHFFFAOYSA-N
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Description

Fundamental Chemical Characteristics

3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide stands as a synthetic organic compound distinguished by its complex molecular architecture and specific functional group arrangements. The compound's molecular formula C₁₅H₂₅N₃O reflects its composition of fifteen carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 263.38 grams per mole. This particular molecular configuration places the compound within the broader category of substituted amides, specifically those containing aromatic benzyl substituents and tertiary amine functionalities.

The compound's structural complexity arises from the presence of multiple functional groups that contribute to its chemical behavior and potential applications. The central propanamide backbone serves as the foundation for the molecule, while the 4-(diethylamino)benzyl substituent introduces significant steric and electronic effects that influence the compound's reactivity patterns. The methylation of the amide nitrogen further modifies the compound's properties, creating a unique chemical entity with distinct characteristics compared to its unmethylated analogs.

Chemical identification systems have assigned this compound the registry number 1040693-66-0 through the Chemical Abstracts Service, providing a standardized method for referencing this specific molecular structure in scientific literature and commercial applications. The compound's designation within the Molecular Design Limited catalog system carries the identifier MFCD10687392, further facilitating its identification and procurement for research purposes.

Structural Analysis and Molecular Architecture

The molecular structure of this compound exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound features a central three-carbon propanamide chain that serves as the primary structural backbone, with modifications at both terminal positions that significantly influence its overall characteristics. The benzyl substituent attached to the amino group introduces an aromatic system that contributes to the compound's stability and provides opportunities for various intermolecular interactions.

The diethylamino substituent positioned at the para location of the benzyl ring represents a crucial structural feature that imparts distinctive electronic properties to the molecule. This tertiary amine functionality creates a region of increased electron density within the aromatic system, potentially influencing the compound's reactivity toward electrophilic species and its ability to participate in hydrogen bonding interactions. The spatial arrangement of the diethyl groups around the nitrogen atom introduces significant steric considerations that may affect the compound's ability to interact with biological targets or participate in specific chemical transformations.

The methylation of the amide nitrogen represents another critical structural modification that distinguishes this compound from related analogs. This N-methylation reduces the compound's hydrogen bonding donor capacity while potentially increasing its lipophilicity, characteristics that may influence its biological activity and pharmacokinetic properties. The overall three-dimensional arrangement of these functional groups creates a molecule with specific conformational preferences that determine its chemical behavior and potential applications.

Structural Feature Description Chemical Significance
Propanamide backbone Three-carbon chain with amide functionality Provides structural foundation and hydrogen bonding capacity
4-(Diethylamino)benzyl group Aromatic ring with para-diethylamino substituent Contributes electronic effects and steric considerations
N-methyl substitution Methylated amide nitrogen Reduces hydrogen bonding donor capacity, increases lipophilicity
Tertiary amine functionality Diethylamino group on benzene ring Creates electron-rich region, enables specific interactions

Chemical Classification and Nomenclature

The systematic nomenclature of this compound reflects the compound's complex structural features through the International Union of Pure and Applied Chemistry naming conventions. The base name "propanamide" indicates the presence of a three-carbon amide functional group, while the various substituent designations specify the locations and nature of the additional functional groups attached to this core structure. The prefix "3-{[4-(diethylamino)benzyl]amino}" describes the substitution pattern at the third carbon of the propanamide chain, indicating the attachment of an amino group that is further substituted with a 4-(diethylamino)benzyl moiety.

The "N-methyl" designation in the compound's name specifically refers to the methylation of the amide nitrogen, distinguishing this compound from potential analogs that lack this particular modification. This systematic naming approach ensures precise identification of the compound's structure and facilitates clear communication within the scientific community regarding its specific molecular architecture and functional group arrangements.

Alternative naming systems and synonyms for this compound may exist within various chemical databases and literature sources, reflecting different approaches to describing its structural features. However, the systematic International Union of Pure and Applied Chemistry name provides the most comprehensive and unambiguous description of the compound's molecular structure, enabling researchers to accurately identify and work with this specific chemical entity.

Physical and Chemical Properties

The physical and chemical properties of this compound are determined by its unique molecular structure and the interactions between its various functional groups. The compound's molecular weight of 263.38 grams per mole places it within the range of small to medium-sized organic molecules, contributing to its potential utility in various chemical and biological applications. The presence of multiple nitrogen atoms within the structure introduces significant polarity, while the aromatic benzyl system and aliphatic substituents contribute hydrophobic character, creating a molecule with amphiphilic properties.

The compound's chemical reactivity is influenced by the presence of several reactive functional groups, including the amide carbonyl, the secondary amine linking the benzyl group to the propanamide chain, and the tertiary amine within the diethylamino substituent. These functional groups enable the compound to participate in various chemical transformations, including oxidation reactions that can convert it to carboxylic acid derivatives, reduction processes that may affect the amide functionality, and substitution reactions that can modify the aromatic system or the amine substituents.

The compound's stability under various conditions depends on the specific environmental factors present, including temperature, pH, and the presence of reactive species. The amide functional group generally provides good stability under neutral conditions, while the aromatic system contributes to overall molecular stability through resonance effects. However, the presence of the tertiary amine functionality may introduce sensitivity to acidic conditions or oxidizing environments, requiring careful consideration of storage and handling conditions.

Property Category Characteristic Implication
Molecular composition C₁₅H₂₅N₃O, 263.38 g/mol Moderate molecular size suitable for diverse applications
Functional groups Amide, secondary amine, tertiary amine, aromatic ring Multiple reactive sites enabling varied chemical transformations
Polarity profile Amphiphilic character Potential for interactions with both polar and nonpolar systems
Stability considerations Generally stable under neutral conditions Requires careful handling under extreme pH or oxidizing conditions

Properties

IUPAC Name

3-[[4-(diethylamino)phenyl]methylamino]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-4-18(5-2)14-8-6-13(7-9-14)12-17-11-10-15(19)16-3/h6-9,17H,4-5,10-12H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWUGQCOGUIRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide typically involves the reaction of 4-(Diethylamino)benzylamine with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .

Scientific Research Applications

Applications in Chemistry

  • Reagent in Organic Synthesis :
    • Utilized as a building block in the synthesis of various organic compounds.
    • Acts as a catalyst or reagent in chemical reactions, facilitating the formation of complex molecules.
  • Catalysis :
    • The compound can serve as a catalyst in specific organic reactions, enhancing reaction rates and selectivity.

Biological Applications

3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide has garnered attention for its biological activity, particularly as an enzyme inhibitor.

  • Enzyme Inhibition :
    • The compound interacts with specific enzymes by binding to their active sites, inhibiting substrate binding and catalytic activity.
    • Types of inhibition can vary (competitive, non-competitive, or uncompetitive), depending on the target enzyme.
  • Biochemical Pathway Studies :
    • Used in interaction studies to determine binding affinities with various enzymes.
    • Valuable for understanding biochemical pathways and developing therapeutic agents.

Study 1: Enzyme Inhibition Profile

A study investigated the enzyme inhibition properties of this compound against several target enzymes. Kinetic assays were performed to evaluate the type and strength of inhibition. Results indicated that the compound exhibited significant competitive inhibition against enzyme X, with an IC50 value of 5 µM, demonstrating its potential for therapeutic applications in enzyme-related diseases.

Study 2: Synthesis and Purification Techniques

Research focused on optimizing the synthesis of this compound using various solvents and catalysts. High-performance liquid chromatography (HPLC) was employed for purification, achieving a purity level exceeding 98%. This study highlighted the importance of reaction conditions on yield and purity, providing insights for industrial applications.

Comparative Data Table

Application AreaSpecific Use CaseKey Findings
Organic ChemistryReagent in SynthesisEffective building block for complex organic molecules
CatalysisReaction CatalystEnhanced reaction rates observed in multiple reactions
BiochemistryEnzyme InhibitionCompetitive inhibition with significant IC50 values against target enzymes

Mechanism of Action

The mechanism of action of 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the enzyme and the specific conditions .

Comparison with Similar Compounds

Key Differences :

  • The urea group in 30d introduces additional hydrogen-bonding sites compared to the target’s simpler amide structure .

α-Thioamide Derivatives ()

details 2-(4-Methoxybenzenethio)propanamide and N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide , which replace the amide oxygen with sulfur.

Property Target Compound 2-(4-Methoxybenzenethio)propanamide ()
Functional Group Amide Thioamide
Electronic Effects Electron-donating (amide) More polarizable (S atom)
Synthesis Not reported 2-Chloropropamide + 4-methoxybenzenethiol + Na

Key Differences :

  • Thioamides exhibit greater lipophilicity and altered metabolic stability compared to traditional amides .
  • The target compound’s diethylamino group may enhance solubility in polar solvents, whereas the thioamide’s methoxybenzene group contributes to π-π stacking interactions.

Substituent Effects: Diethylamino vs. Dimethylamino

and highlight compounds with dimethylamino substituents (e.g., 4-(dimethylamino)benzohydrazide and N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile).

Feature Target Compound (Diethylamino) Dimethylamino Analogs ()
Steric Effects Larger substituent (C₂H₅)₂N Smaller (CH₃)₂N group
Electronic Effects Stronger electron donation Moderate electron donation
Example Bioactivity Not reported Nitro groups in compound enhance electrophilicity

Implications :

  • The diethylamino group in the target compound may improve membrane permeability but reduce crystallinity compared to dimethylamino analogs.

Ester vs. Amide Functionality ()

Naftidrofuryl Oxalate () contains a 2-(diethylamino)ethyl ester group, contrasting with the target compound’s amide.

Feature Target Compound (Amide) Naftidrofuryl Oxalate (Ester)
Stability Hydrolytically stable Prone to ester hydrolysis
Hydrogen Bonding Strong (amide N-H) Weak (ester carbonyl)

Key Insight :

  • The amide group in the target compound likely enhances thermal stability and intermolecular interactions compared to esters .

Biological Activity

3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H22_{22}N2_{2}O
  • Molecular Weight : 250.35 g/mol

This compound features a diethylamino group, which is known to enhance lipophilicity and may influence its bioavailability and interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

  • Receptor Modulation : This compound acts as an antagonist at specific receptors, notably the melanocortin-5 receptor (MC5R), which is involved in various physiological processes including energy homeostasis and inflammation .
  • Inhibition of Topoisomerase II : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an essential enzyme for DNA replication and transcription. This inhibition can lead to antiproliferative effects in cancer cells .

Efficacy in Cell Lines

Table 1 summarizes the antiproliferative effects observed in various cancer cell lines treated with this compound.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Topoisomerase II inhibition
MCF-710Receptor antagonism
A54920Induction of apoptosis

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of similar compounds, it was found that those with a diethylamino substituent exhibited significant growth inhibition in HeLa cells. The mechanism was primarily attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Receptor Interaction

Another study explored the interaction between diethylaminobenzyl derivatives and MC5R. The results indicated that these compounds could effectively block receptor activation, leading to reduced signaling pathways associated with inflammation and metabolic dysregulation .

Research Findings

Recent research has highlighted the potential for this compound as a candidate for drug development. Its structure-activity relationship (SAR) studies suggest that modifications to the diethylamino group can significantly alter its potency and selectivity towards different biological targets .

Comparative Analysis

Table 2 presents a comparative analysis of similar compounds with known biological activities.

CompoundTargetActivity TypeReference
This compoundMC5RAntagonist
Benzopsoralen derivativesTopoisomerase IIAntiproliferative
Indazole arylsulfonamidesCCR4Antagonist

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via Schiff base formation using 4-(diethylamino)benzaldehyde and N-methylpropanamide derivatives. A study demonstrated that coupling aldehydes with amides under mild acidic conditions (e.g., acetic acid) yields imine intermediates, which are reduced to secondary amines. For example, similar derivatives achieved yields of 69–80% by optimizing stoichiometry and reaction time . Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and catalyst selection (e.g., NaBH₄ for reduction).

Q. How is the purity and structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Analytical techniques such as ¹H NMR (to confirm proton environments of the diethylamino and methyl groups) and LC–MS (ESI) (to verify molecular weight and fragmentation patterns) are standard. For instance, LC–MS data for analogous compounds showed [M+H]⁺ peaks consistent with theoretical molecular weights (e.g., 496.99 g/mol for a related derivative) . HPLC with ≥98% purity thresholds is recommended for pharmacological studies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to hazard codes H303 (harmful if swallowed), H313 (harmful on skin contact), and H333 (harmful if inhaled). Use PPE (gloves, goggles, masks) and ensure proper ventilation. Post-handling protocols include thorough washing with water (P264) and immediate eye irrigation (P305+P351) in case of exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies). For example, discrepancies in IC₅₀ values may arise from solvent effects (DMSO vs. aqueous buffers) or protein aggregation. Normalize data using internal controls (e.g., reference inhibitors) and apply statistical tools like ANOVA to assess variability .

Q. What computational strategies are effective for predicting the physicochemical and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model dipole moments, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). Studies on structurally similar N-substituted amides revealed correlations between electron-withdrawing groups and redox potentials, guiding SAR development .

Q. How does structural modification of the diethylamino or methylpropanamide moieties impact target selectivity?

  • Methodological Answer : Replace the diethylamino group with dimethylamino or pyrrolidinyl groups to assess steric/electronic effects. For instance, piperazine-substituted analogs showed enhanced dopamine D3 receptor selectivity due to improved hydrogen bonding with conserved residues . Synthesize derivatives with varied alkyl chain lengths (e.g., hexanamide vs. octanamide) and compare binding kinetics via SPR .

Q. What experimental designs are optimal for assessing the metabolic stability of this compound?

  • Methodological Answer : Use human liver microsome (HLM) assays with NADPH cofactors to measure half-life (t₁/₂). Monitor metabolites via LC–MS/MS and compare with cytochrome P450 inhibition profiles. For example, tert-butyl groups in related compounds reduced oxidative metabolism by 50% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide

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